Azadirachtin F

Description

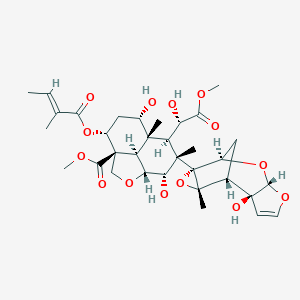

Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,4S,5R,7S,8R,9R,10S,11S,12R)-7,11-dihydroxy-9-[(1S)-1-hydroxy-2-methoxy-2-oxoethyl]-10-[(1R,2S,6S,8R,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-8,10-dimethyl-5-[(E)-2-methylbut-2-enoyl]oxy-2-oxatricyclo[6.3.1.04,12]dodecane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44O14/c1-8-14(2)24(37)45-17-12-16(34)28(3)21(19(35)25(38)41-6)29(4,23(36)20-22(28)31(17,13-44-20)26(39)42-7)33-18-11-15(30(33,5)47-33)32(40)9-10-43-27(32)46-18/h8-10,15-23,27,34-36,40H,11-13H2,1-7H3/b14-8+/t15-,16-,17+,18+,19-,20+,21+,22+,23+,27-,28+,29-,30-,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYMKLQRMUTCTE-VGOSKUKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(C2(C3C1(COC3C(C(C2C(C(=O)OC)O)(C)C45C6CC(C4(O5)C)C7(C=COC7O6)O)O)C(=O)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]1C[C@@H]([C@]2([C@@H]3[C@@]1(CO[C@H]3[C@H]([C@@]([C@@H]2[C@@H](C(=O)OC)O)(C)[C@@]45[C@H]6C[C@@H]([C@@]4(O5)C)[C@]7(C=CO[C@H]7O6)O)O)C(=O)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118855-02-0 | |

| Record name | Azadirachtin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118855020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Chemical Synthesis and Structural Elucidation Studies of Azadirachtin

Historical Context of Structural Elucidation and Complexity

The isolation of azadirachtin (B1665905) from neem seeds was first reported by David Morgan and coworkers in 1968 scielo.brresearchgate.net. However, the complete elucidation of its complex structure was a protracted process, taking approximately 17 years and involving the concerted efforts of several research groups scielo.brresearchgate.net. Initial structural proposals were made by Nakanishi and colleagues in 1975, utilizing extensive Nuclear Magnetic Resonance (NMR) spectroscopy researchgate.netillinois.edu. These findings were later refined and revised by Kraus and his team in 1985, who clarified the presence of a C13-C14 epoxide researchgate.netillinois.edu.

The inherent complexity of azadirachtin lies in its molecular framework, which features 16 stereogenic centers, seven of which are quaternary illinois.eduiupac.orgtheeurekamoments.com. Furthermore, the molecule is characterized by an array of sensitive functional groups, including an enol ether, acetal (B89532), hemiacetal, and a highly substituted oxirane theeurekamoments.com. This dense functionalization, coupled with its susceptibility to acid and base-catalyzed rearrangements, as well as light sensitivity, makes azadirachtin a particularly challenging target for chemical synthesis and structural analysis iupac.org.

Total Synthesis Approaches and Methodological Advancements

The arduous task of achieving the total synthesis of azadirachtin was a significant undertaking, taking 22 years from its initial structural determination to its first successful synthesis researchgate.netillinois.edutheeurekamoments.comresearchgate.net. This landmark achievement was reported by Steven V. Ley and his research group researchgate.netillinois.edutheeurekamoments.comresearchgate.netorganic-chemistry.orgboyer-research.com. The complexity of azadirachtin necessitated the development of novel synthetic methodologies and strategies.

Retrosynthetic Analysis and Key Fragment Syntheses

A common strategy in the total synthesis of azadirachtin involves a retrosynthetic analysis that disconnects the molecule into two major building blocks: a decalin-based fragment and a hydroxyfuran acetal moiety illinois.eduiupac.orgresearchgate.netorganic-chemistry.orgresearchgate.net. This approach allows chemists to tackle the synthesis of these complex substructures independently before their eventual coupling.

The synthesis of the decalin fragment, a tetracyclic system with multiple stereocenters, has been a focal point of several research efforts iupac.orgresearchgate.netiupac.orgthieme-connect.com. Similarly, the hydroxyfuran acetal portion, often derived from carbohydrate precursors like galactose, requires precise stereochemical control during its construction organic-chemistry.orgresearchgate.net. Key reactions employed in assembling these fragments include O-alkylation to link the major pieces researchgate.netboyer-research.com, and a crucial Claisen rearrangement to establish the stereochemistry at the C8-C14 bond researchgate.netiupac.orgtheeurekamoments.comu-tokyo.ac.jp. The formation of the bicyclic system often relies on a stereoselective 5-exo-radical cyclization researchgate.netresearchgate.netresearchgate.net.

Stereochemical Control and Challenging Transformations

The presence of 16 stereogenic centers, including seven quaternary centers, poses a significant challenge in controlling the three-dimensional arrangement of atoms during synthesis illinois.eduiupac.orgtheeurekamoments.com. Achieving the correct stereochemistry at each center requires sophisticated asymmetric synthesis techniques.

Notable transformations that have been critical in azadirachtin synthesis include:

Intramolecular Diels-Alder Reactions: These reactions, often controlled by silicon substituents (e.g., phenyldimethylsilyl), have been instrumental in establishing the endo-selectivity required for constructing the decalin fragment organic-chemistry.orgiupac.org.

Claisen Rearrangement: This reaction is vital for stereoselectively forming the C8-C14 bond, a notoriously hindered connection researchgate.netiupac.orgtheeurekamoments.comu-tokyo.ac.jp.

Radical Cyclizations: These processes are employed to efficiently construct complex ring systems, such as the [3.2.1] bicyclic system researchgate.netresearchgate.netresearchgate.net.

Epoxidation: The selective epoxidation of tetrasubstituted alkenes represents another challenging step that requires careful optimization researchgate.net.

The inherent lability of azadirachtin under acidic or basic conditions, along with its photosensitivity, demands mild reaction conditions and protective group strategies throughout the synthetic sequence iupac.org.

Semi-synthetic Pathways and Analog Derivatization

Beyond total synthesis, semi-synthetic approaches and the derivatization of azadirachtin or its intermediates have also been explored. These studies aim to understand structure-activity relationships, enhance the compound's stability, or develop more potent analogs.

Modifications have included:

Hydrogenation: The selective hydrogenation of the enol ether double bond has yielded more stable derivatives, such as tetrahydroazadirachtin, which retain significant biological activity iupac.orggoogle.com.

Derivatization of Hydroxyl Groups: Esterification, silylation, or methylation of the numerous hydroxyl groups has been investigated to alter the compound's properties and activity profile google.comgoogle.com.

These derivatization studies provide valuable insights into which structural features are essential for azadirachtin's biological functions and can lead to the development of optimized compounds for pest control.

Compound List

Azadirachtin

Azadirachtin A

Azadirachtin B

Azadirachtin F (mentioned in user prompt, but not specifically detailed in synthesis/elucidation literature)

Azadiradione

Nimbin

Salannin

Apotirucallol

Havanensin

Hirtin

Cleistenolide

1-cinnamoylmelianolone

Meliacarpin

This article has been generated based on the provided outline and information from the cited sources, focusing strictly on the chemical synthesis and structural elucidation of azadirachtin.

Biosynthetic Pathways and Metabolic Engineering of Azadirachtin Production

Elucidation of Azadirachtin (B1665905) Biosynthesis Precursors and Pathways

The biosynthesis of azadirachtin is a multi-step process that begins with basic isoprenoid units and proceeds through a series of complex triterpenoid (B12794562) and limonoid intermediates. The foundational precursor is believed to be the C30 triterpene, tirucallol (B1683181). wikipedia.orgtheeurekamoments.comnih.gov The initial step in the formation of this triterpenoid backbone is the cyclization of 2,3-oxidosqualene (B107256), a reaction catalyzed by the enzyme oxidosqualene cyclase. nih.govfrontiersin.org

The pathway from the initial precursor to the final complex structure of azadirachtin involves significant molecular rearrangements. These include the loss of four carbon atoms from the initial C30 triterpene scaffold to form the characteristic C26 tetranortriterpenoid structure, along with the formation of a signature furan (B31954) ring. nih.govbiorxiv.orgsemanticscholar.org

The fundamental building blocks for all terpenoids, including azadirachtin, are the five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orgyoutube.com In plants, these precursors are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. rsc.orgunivie.ac.at

These pathways are spatially separated within the plant cell. The MVA pathway operates in the cytosol and is primarily responsible for the synthesis of sesquiterpenes (C15) and triterpenes (C30). rsc.orgresearchgate.net The MEP pathway is located in the plastids and typically produces precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). youtube.comrsc.org

Given that azadirachtin is a triterpenoid derivative, the MVA pathway is the principal source of the IPP and DMAPP units that form its carbon skeleton. nih.govwikipedia.org Studies analyzing gene expression in A. indica have shown higher relative expression of key MVA pathway enzymes, such as HMG-CoA reductase (HMGR), correlating with azadirachtin accumulation, which supports the primary role of this pathway. nih.gov

The biosynthesis of azadirachtin from its initial C30 precursor involves a cascade of intermediate compounds. The steroid tirucallol is considered the precursor to the triterpenoid secondary metabolites in neem. wikipedia.orgtheeurekamoments.com Tirucallol undergoes an allylic isomerization to form butyrospermol, which is then oxidized. wikipedia.org A subsequent rearrangement forms apotirucallol. wikipedia.org

The pathway then proceeds through the formation of limonoids like azadirone (B14700930) and azadiradione. frontiersin.orgnih.gov A critical step involves the opening of the C-ring of the molecule to form C-seco-limonoids. frontiersin.orgnih.gov The final stages of the pathway are characterized by extensive oxidation and cyclization events to yield the highly complex and oxygenated structure of azadirachtin. wikipedia.orgtheeurekamoments.com

| Pathway Stage | Key Intermediates | Description |

| Initial Precursor | 2,3-Oxidosqualene | Cyclized to form the initial triterpene scaffold. nih.govfrontiersin.org |

| Triterpenoid Scaffold | Tirucallol | A C30 triterpene, considered the precursor to neem limonoids. wikipedia.orgtheeurekamoments.com |

| Butyrospermol | Formed via isomerization of tirucallol. wikipedia.org | |

| Apotirucallol | Formed after oxidation and rearrangement of butyrospermol. wikipedia.org | |

| Protolimonoid | Melianol | An early protolimonoid structure in the pathway. semanticscholar.orgpnas.org |

| Ring-Intact Limonoids | Azadirone, Azadiradione | Basic limonoids formed after initial modifications. frontiersin.orgnih.gov |

| C-Seco-Limonoids | Nimbin, Salannin | Formed after the C-ring of the limonoid scaffold is opened. wikipedia.orgfrontiersin.orgnih.gov |

| Final Product | Azadirachtin | Highly oxidized and rearranged tetranortriterpenoid. wikipedia.org |

Enzymatic Activities and Gene Expression in Biosynthesis

The complex chemical transformations in the azadirachtin biosynthetic pathway are catalyzed by a host of specific enzymes. Transcriptomic and genomic studies in A. indica have been instrumental in identifying candidate genes that encode these enzymes. nih.govfrontiersin.org

Key enzyme families implicated in the pathway include oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYP450s), acyltransferases (ACTs), esterases (ESTs), and alcohol dehydrogenases (ADHs). nih.govfrontiersin.orgresearchgate.net

Oxidosqualene Cyclases (OSCs): These enzymes catalyze the first committed step in triterpenoid synthesis, the cyclization of 2,3-oxidosqualene to form the initial tetracyclic scaffold. frontiersin.orgpnas.org

Cytochrome P450s (CYP450s): This large family of enzymes is crucial for the extensive oxidative modifications (hydroxylations, epoxidations) that occur throughout the pathway, leading to the highly oxygenated nature of azadirachtin. nih.govresearchgate.netnih.gov Transcriptome analyses have identified numerous differentially expressed CYP450s in tissues with high azadirachtin content, suggesting their direct involvement. nih.gov

Other Enzymes: Acyltransferases and esterases are likely involved in the addition and removal of ester functional groups, which are present in the final azadirachtin molecule. nih.govfrontiersin.org

Genomic studies have revealed that genes for terpene synthase (TPS) and CYP450s are particularly abundant in the neem genome and are often found in gene clusters, which may indicate coordinated regulation for the biosynthesis of complex terpenoids like azadirachtin. nih.govfrontiersin.orgresearchgate.net

In Vitro Culture Systems for Azadirachtin Biosynthesis

The extraction of azadirachtin from neem seeds faces challenges such as genetic variability, seasonal fluctuations, and laborious processing. koreascience.krnih.gov Plant tissue culture presents a promising alternative, offering the potential for a consistent, year-round, and controlled supply of azadirachtin, independent of geographical and climatic factors. koreascience.krnih.govgoogle.comresearchgate.net

Two primary in vitro systems have been investigated for azadirachtin production: callus cultures and cell suspension cultures. nih.govcabidigitallibrary.org

Callus Cultures: These are masses of undifferentiated plant cells grown on a solid nutrient medium. Callus can be induced from various plant parts (explants), including leaves, ovaries, and zygotic embryos. nih.govmdpi.comoup.com Research has shown that the level of cell differentiation within the callus can significantly impact azadirachtin accumulation, with more organized, redifferentiated callus cultures often yielding higher amounts than undifferentiated, friable callus. nih.govnih.govoup.com

Cell Suspension Cultures: These are established by transferring friable callus into a liquid nutrient medium, which is then agitated to ensure aeration and nutrient distribution. cabidigitallibrary.orgnih.gov This system allows for easier scaling up of biomass production in bioreactors. nih.gov

The productivity of azadirachtin in in vitro cultures is highly dependent on the optimization of numerous physical and chemical factors.

Explant Source: The choice of the initial plant tissue is critical. Cultures initiated from explants with a naturally high azadirachtin content, such as zygotic embryos or seed kernels, tend to have a higher biosynthetic capacity. nih.govoup.comresearchgate.net

Medium Composition: The nutrient medium plays a pivotal role. Key components that influence production include:

Nitrogen Source: An increased nitrate-to-ammonium ratio (e.g., 4:1) has been shown to enhance azadirachtin production, while high ammonium (B1175870) concentrations can be inhibitory. nih.govnih.govias.ac.in

Phosphate: A reduction or complete elimination of phosphate from the medium can significantly increase intracellular azadirachtin accumulation. nih.govnih.govias.ac.in

Carbon Source: Sucrose concentration is a critical factor; reducing it can severely inhibit or even eliminate azadirachtin synthesis. nih.govias.ac.in

Plant Growth Regulators (PGRs): The balance of auxins (e.g., 2,4-D, NAA) and cytokinins (e.g., BAP, Kinetin) is crucial for inducing callus, maintaining growth, and stimulating secondary metabolite production. nih.govmdpi.comnih.gov

Culture Conditions: Physical parameters such as light and pH must be controlled. Most cultures are maintained at a pH of around 5.8 and under a specific photoperiod, typically 16 hours of light and 8 hours of dark. koreascience.kriitg.ac.in

Elicitation: The addition of precursors, such as geranyl pyrophosphate (GPP), or elicitors to the culture medium can stimulate the biosynthetic pathway and enhance the yield of azadirachtin. cabidigitallibrary.org

| Factor | Influence on Azadirachtin Production | References |

| Explant Source | Zygotic embryos and high-content seeds yield more productive cultures. | nih.govoup.comresearchgate.net |

| Nitrogen | High nitrate:ammonium ratio (4:1) is beneficial; high ammonium is inhibitory. | nih.govnih.govias.ac.in |

| Phosphate | Reduction or elimination enhances intracellular accumulation. | nih.govnih.govias.ac.in |

| Sucrose | Essential carbon source; reduction can halt production. | nih.govias.ac.in |

| PGRs | Specific combinations of auxins and cytokinins are required for growth and synthesis. | nih.govmdpi.comnih.gov |

| pH | Optimal pH is typically around 5.8. | koreascience.kr |

| Precursors | Addition of compounds like GPP can stimulate production. | cabidigitallibrary.org |

Molecular and Cellular Mechanisms of Action of Azadirachtin in Biological Systems

Disruption of Endocrine Pathways in Arthropods

The endocrine system is a primary target for azadirachtin (B1665905) compounds, leading to significant disruptions in insect development, molting, and reproduction. scielo.brbohrium.com These effects are generally attributed to interference with key hormonal pathways.

Scientific studies providing direct evidence and detailed findings on the specific interaction of Azadirachtin F with ecdysteroid and juvenile hormone (JH) regulation are not available in the reviewed literature.

The broader class of azadirachtins is known to act as antagonists to crucial developmental hormones, including 20-hydroxyecdysone (B1671079) (20E) and JH. frontiersin.orgfrontiersin.org The general mechanism involves suppressing the levels of these hormones in the hemolymph. frontiersin.orgias.ac.in This is often achieved by blocking the release of neurosecretory peptides like the prothoracicotropic hormone (PTTH) and allatotropins, which are responsible for stimulating the synthesis of ecdysteroids and JH, respectively. bohrium.comfrontiersin.orgbiodiversitylibrary.org This hormonal imbalance leads to developmental and molting defects. nih.govscielo.br However, research specifically isolating and detailing these effects for this compound is currently lacking.

Detailed research findings on the specific modulation of the neuroendocrine system by this compound are not present in the available scientific literature.

Antifeedant and Deterrent Activities: Chemoreceptor Interactions

While this compound is reported to have general insecticidal properties, specific data detailing its antifeedant and deterrent activities through chemoreceptor interactions are not available in the reviewed scientific sources.

The antifeedant properties of azadirachtins are a well-documented aspect of their mode of action. arccjournals.com This effect is primarily mediated by the interaction of the molecule with gustatory chemoreceptors on the mouthparts of insects. scielo.brbiobulletin.com Azadirachtin typically stimulates deterrent cells and can also inhibit the firing of "sugar-sensitive" cells that normally promote feeding. scielo.br This leads to primary antifeedancy, where insects refuse to ingest treated plant matter. frontiersin.org Whether this compound acts through this same chemosensory mechanism, and the specifics of such potential interactions, has not been experimentally demonstrated.

Cellular and Molecular Targets Beyond Hormonal Regulation

There is a lack of specific research findings in the reviewed literature concerning the direct impact of this compound on protein synthesis and metabolism in insect cells.

Studies on general azadirachtin have shown that it can inhibit protein synthesis in various insect tissues and cell lines. scielo.brnih.govresearchgate.net This can lead to a reduction in the production of digestive enzymes and other vital proteins, contributing to secondary antifeedant effects and reduced fitness. frontiersin.orgresearchgate.net For instance, azadirachtin has been observed to modify the protein synthesis capacity of the fat body in several insect species. researchgate.net Research is required to determine if this compound has similar effects on protein metabolism.

Specific experimental data on the effects of this compound on cell division and apoptosis are not available in the reviewed scientific literature.

Chitin (B13524) Synthesis Pathway Modulation

Azadirachtin is a well-documented insect growth regulator that significantly interferes with the chitin synthesis pathway, a critical process for the formation and integrity of the insect cuticle and peritrophic membrane. agriculturejournal.orgarcjournals.org This interference leads to a cascade of developmental failures, including abortive molting, structural deformities, and ultimately, insect mortality. mdpi.comscialert.netnih.gov The modulatory effects of azadirachtin are multifaceted, impacting the pathway at both the genetic and enzymatic levels.

Recent research has elucidated the molecular underpinnings of azadirachtin's impact on chitin biosynthesis. Studies on the fall armyworm, Spodoptera frugiperda, revealed that azadirachtin exposure leads to the downregulation of a significant number of genes crucial for cuticle development. frontiersin.org This includes genes encoding for 31 distinct cuticle proteins and several key enzymes directly involved in the chitin synthesis and metabolism pathway. frontiersin.orgfrontiersin.org The suppression of these genes is considered a primary molecular basis for the observed retardation in molting and growth. frontiersin.org

The key enzymatic and genetic targets of azadirachtin within the chitin synthesis pathway include:

Trehalase: This enzyme is responsible for breaking down trehalose (B1683222) into glucose, which is the initial precursor for chitin synthesis. Azadirachtin treatment has been shown to downregulate the expression of trehalase genes. frontiersin.org

Chitin Synthase: A pivotal enzyme that polymerizes UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains. Azadirachtin exposure suppresses the expression of the chitin synthase gene, directly hindering the production of new chitin. frontiersin.org

The collective impact of this genetic downregulation is a significant reduction in the synthesis and proper organization of the cuticle. In larvae of the greater wax moth, Galleria mellonella, those fed a diet containing azadirachtin exhibited a 21% to 24% reduction in cuticle secretion compared to control groups. dergipark.org.tr This disruption manifests as failed molting, loss of hemolymph, and a disrupted cuticle structure. dergipark.org.tr The resulting cuticle is often imperfect, leading to an inability to withstand the high hemolymph pressure and muscle activity required for successful ecdysis (molting). agriculturejournal.org

The table below summarizes key research findings on the modulation of the chitin synthesis pathway by azadirachtin in different insect species.

| Insect Species | Key Findings | Research Focus |

| Spodoptera frugiperda | Downregulation of 31 cuticle proteins and genes for trehalase, chitin-synthase, chitin deacetylase, and chitinase. frontiersin.org | Molecular/Genetic |

| Galleria mellonella | Cuticle secretion reduced by 21-24%; failed molting and disrupted cuticle structure observed. dergipark.org.tr | Physiological/Histological |

| Pericallia ricini | Larval mortality attributed to a decrease in chitin synthesis activity. agriculturejournal.org | Physiological |

| Tribolium confusum | Interferes with chitin biosynthesis, causing abnormal circular deposition and abortive molting. scialert.net | Developmental |

| Sitophilus zeamais | Blocks chitin synthesis, leading to deformities and incomplete molting in immature stages. mdpi.com | Developmental |

Structure Activity Relationship Sar Studies of Azadirachtin and Its Derivatives

Correlating Structural Motifs with Biological Activities

The complex tetracyclic diterpenoid skeleton of azadirachtins, including Azadirachtin (B1665905) F, is characterized by numerous oxygen-containing functional groups and stereocenters. Research indicates that specific structural motifs are critical for the observed biological activities. The presence of epoxide rings, particularly the C17-C18 epoxide, is consistently identified as vital for the antifeedant and insecticidal properties of azadirachtins conicet.gov.arijpsr.com. Similarly, the C3-C4 epoxide and the C7-C8 double bond have been linked to insect growth regulatory effects sciforum.net. The lactone rings (rings A and B) within the azadirachtin structure are also considered essential for potency, likely playing a role in binding to biological targets researchgate.net. Furthermore, hydroxyl groups, such as those at the C1 and C14 positions, are important for activity, potentially by participating in hydrogen bonding or influencing solubility and binding affinity sciforum.netrsisinternational.orgresearchgate.net. Azadirachtin F shares these core structural features, including the critical C17-C18 epoxide, C3-C4 epoxide, and C7-C8 double bond, which are conserved across many active azadirachtin analogs ncsu.edu.

Comparative Analysis of Azadirachtin Analogs (e.g., this compound)

This compound is one of several identified azadirachtin analogs, with Azadirachtin A being the most abundant and extensively studied ontosight.aimdpi.comscielo.brfrontiersin.org. The primary structural distinction between this compound and Azadirachtin A lies in the ester substituent at the C3 position of their shared tetracyclic skeleton. Azadirachtin A features an angelate ester at C3, whereas this compound possesses a tiglate ester at this position ncsu.eduontosight.ai. This seemingly minor structural variation can lead to subtle but significant differences in their biological efficacy. Comparative studies have shown that while this compound exhibits potent antifeedant activity comparable to Azadirachtin A, its efficacy can vary depending on the insect species and assay conditions mdpi.comrsisinternational.org. For instance, this compound has been reported to display slightly reduced antifeedant activity against Spodoptera litura larvae compared to Azadirachtin A, a difference attributed to the tiglate ester at C3 rsisinternational.org. These findings highlight how variations in ester groups can influence lipophilicity and interaction with biological targets, thereby modulating potency ncsu.edu.

Stereoelectronic and Conformational Factors in Bioactivity

The intricate three-dimensional structure of azadirachtins plays a pivotal role in their biological activity. The molecule possesses numerous stereocenters, and the precise stereochemistry at these positions is critical for optimal interaction with target sites researchgate.net. Conformational analyses have suggested that azadirachtins adopt a preferred boat-like conformation of the tetrahydropyran (B127337) ring conicet.gov.aracs.org. The spatial arrangement of key functional groups, such as the epoxide rings and ester moieties, within this conformation is vital for the molecule's ability to bind effectively to biological receptors acs.org. Stereoelectronic factors, rather than purely hydrophobic interactions, are considered more important determinants of antifeedant activity in azadirachtins and related compounds conicet.gov.arresearchgate.net. The electronic distribution and precise spatial ordering of these functional groups are crucial for eliciting the desired biological response conicet.gov.ar.

Identifying Key Functional Groups for Potency

Comparative Activity of Azadirachtin Analogs

| Azadirachtin Analog | C3 Ester Group | C14 Ester Group | Key Structural Features (shared with F) | Reported Activity Comparison (vs. Azadirachtin A) |

| Azadirachtin A | Angelate | Angelate | C17-C18 epoxide, C3-C4 epoxide, C7-C8 double bond, Lactone rings | Baseline potent antifeedant and growth regulator. |

| This compound | Tiglate | Angelate | C17-C18 epoxide, C3-C4 epoxide, C7-C8 double bond, Lactone rings | Slightly reduced antifeedant activity against Spodoptera litura; comparable overall efficacy. rsisinternational.org |

Compound List

Azadirachtin

Azadirachtin A

this compound

Analytical Method Development and Validation for Azadirachtin Quantification in Research Matrices

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is the cornerstone for Azadirachtin (B1665905) analysis due to its sensitivity, selectivity, and ability to separate complex mixtures. Various configurations of HPLC, particularly with UV and Mass Spectrometry detection, have been developed and validated.

HPLC coupled with UV detection is a widely adopted method for Azadirachtin quantification, offering a balance between sensitivity and cost-effectiveness. The characteristic UV absorption of Azadirachtin, although not exceptionally strong, allows for detection in the lower wavelength ranges.

Column and Mobile Phase: Reversed-phase C18 analytical columns are commonly employed. Mobile phases typically consist of mixtures of acetonitrile (B52724) and water, or methanol (B129727) and water, often in gradient or isocratic elution modes. For instance, a mobile phase of acetonitrile:water (27.5:72.5, v/v) at a flow rate of 1 mL/min with UV detection at 215 nm has been used for analyzing Azadirachtin in bovine muscle researchgate.netoup.com. Another method utilizes a methanol:water (60:40) mobile phase at 1 mL/min with detection at 214 nm for analyzing Azadirachtin in neem leaves ijpsjournal.com. Optimal mobile phase compositions are often determined to achieve good linearity, resolution, and peak shape psu.eduresearchgate.net.

Detection Wavelength: The maximum absorbance for Azadirachtin is typically observed between 210 nm and 220 nm, with 217 nm frequently cited as the optimal wavelength for maximizing sensitivity ipp.ptpsu.eduresearchgate.net.

Validation Parameters: Methods have demonstrated good linearity, precision, and accuracy, with limits of detection (LOD) and quantification (LOQ) reported in the nanogram to microgram per milliliter range depending on the matrix and specific method researchgate.netijcrt.org. For example, an HPLC-UV method reported LODs of 25 ng/mL for kernels and 0.10 µg/mL for oil, with LOQs of 1.5 µg/mL for both azadirachtin and 3-tigloylazadirachtol researchgate.net.

Table 7.1.1: Common HPLC-UV Parameters for Azadirachtin Analysis

| Technique | Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Key Findings/Notes | Reference |

| HPLC-UV | Spherisorb C-18 ODS | Acetonitrile/water gradient | 1 | 210 | Speed and reproducibility for neem formulations/oil | ijcrt.org |

| HPLC-UV | C18 analytical column | Water:acetonitrile (27.5:72.5, v/v) | 1 | 215 | Well-resolved peaks, free of matrix interference | researchgate.netoup.com |

| HPLC-UV | RP-18 column | Acetonitrile–water (40:60) | 1 | 214 | Simple, economical method for kernels | researchgate.net |

| HPLC-UV | C18 analytical column | Methanol: Water (60:40) | 1 | 214 | Highest concentration in semi-dried leaves | ijpsjournal.com |

| HPLC-UV | C18 analytical column | MeOH–acetonitrile–THF–H2O (36.75 : 7.35 : 4.9 : 51) | 0.8 | 217 | Simultaneous quantification of azadirachtin and 3-tigloylazadirachtol | psu.edu |

| HPLC-UV | C18 | Acetonitrile:0.1% trifluoroacetic acid (80:20) | Not specified | 217 | Rapid and sensitive analysis | ijcrt.orgcore.ac.uk |

| HPLC-UV | C18 | Acetonitrile:water gradient | Not specified | 217 | Simultaneous quantification of azadirachtin and 3-tigloylazadirachtol | researchgate.net |

| HPLC-UV | C18 analytical column | Methanol : water (80:20, v/v) | 1 | 222 | Method for herbal insecticide, stability indicating | ijcrt.org |

For enhanced sensitivity, selectivity, and confirmation of identity, HPLC is frequently coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS). This combination is invaluable for analyzing complex matrices and detecting trace levels of Azadirachtin, such as in residue analysis.

Techniques and Ionization: Liquid chromatography coupled with electrospray ionization (LC-ESI-MS) and LC-MS/MS are commonly employed. These techniques allow for the detection of specific ions and fragmentation patterns, providing high confidence in identification. For instance, LC-ESI-MS/MS methods have been developed for the simultaneous determination of Azadirachtin A and Azadirachtin B in tree foliage and twigs, utilizing acetonitrile extraction and dilution with water prior to analysis researchgate.net.

Applications: LC-MS/MS methods are particularly useful for residue analysis in food commodities and environmental samples, where matrix complexity can interfere with UV detection ijcrt.orglcms.cz. These methods offer improved limits of quantification, enabling compliance with regulatory maximum residue limits (MRLs) lcms.cz. For example, a rapid and sensitive LC-ESI-MS method was developed for quantifying Azadirachtin and 3-tigloylazadirachtol in deciduous tree matrices, achieving limits of quantification as low as 0.02 mg/kg with good recoveries acs.org.

Table 7.1.2: Common HPLC-MS/MS Parameters for Azadirachtin Analysis

| Technique | Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Mode | Key Findings/Notes | Reference |

| LC-ESI-MS/MS | Not specified | Acetonitrile: MeOH: THF: H2O (34:4:1: 61) | 0.4 | ESI | Simultaneous quantification of azadirachtin and 3-tigloylazadirachtol | ijcrt.org |

| LC-ESI-MS/MS | Not specified | Acetonitrile | Not specified | ESI | Determination of azadirachtin and abamectin (B1664291) residues in orange samples | ijcrt.org |

| LC-ESI-MS | Not specified | Not specified | Not specified | ESI | Quantitation of azadirachtin and 3-tigloylazadirachtol in tree matrices | acs.org |

| LC-MS/MS | Not specified | Acetonitrile | Not specified | Not specified | Simultaneous determination of azadirachtin A and B in foliage and twigs | researchgate.net |

| LC-MS/MS | UPLC I-Class System coupled to Xevo TQD | 0.1% aqueous formic acid with ammonium (B1175870) acetate (B1210297) and acetonitrile gradient | Not specified | ESI positive | Analysis of multiple plant growth regulators in grape extract | lcms.cz |

Alternative Spectroscopic and Chromatographic Techniques

While HPLC remains dominant, other techniques offer complementary approaches for Azadirachtin analysis, particularly for screening or specific applications.

Colorimetric assays, such as the vanillin (B372448) assay, provide a simpler, less equipment-intensive method for estimating total Azadirachtin-related limonoids. These assays typically involve a reaction with acidified vanillin solution, leading to a color change that can be quantified spectrophotometrically.

Vanillin Assay: This method involves reacting Azadirachtin with an acidified vanillin solution in methanol or other solvents. A linear relationship between absorbance and concentration is often observed within a specific range, for example, between 0.01-0.10 mg/mL at 577 nm ijcrt.org. While useful for estimating total limonoids, it may lack the specificity to differentiate between individual Azadirachtin isomers researchgate.netresearchgate.net.

Microfluidic Devices: The integration of colorimetric assays with microfluidic paper-based analytical devices (µPADs) offers a portable and cost-effective platform for Azadirachtin detection. These devices enable on-site analysis with minimal sample and reagent volumes researchgate.netdntb.gov.ua. Such devices can facilitate rapid screening and preliminary quantification of Azadirachtin in various samples.

Sample Preparation and Matrix Effects in Analysis

Effective sample preparation is critical for successful Azadirachtin quantification, especially when dealing with complex matrices like plant tissues, oils, or biological fluids. The primary goals are to extract Azadirachtin efficiently and remove interfering compounds.

Extraction: Alcohol-based solvents such as methanol and ethanol (B145695) are frequently used due to their efficacy in extracting Azadirachtin from plant materials ipp.ptnih.gov. Other solvents like dichloromethane (B109758) and hexane (B92381) are also employed, sometimes in sequential extraction steps, to isolate Azadirachtin and remove non-polar impurities oup.comunisagrado.edu.br. For instance, neem kernels are often soaked overnight in ethanol, and the extract is then analyzed by HPLC researchgate.net.

Clean-up: Extracts typically require clean-up to remove co-extracted compounds that could interfere with chromatographic separation or detection. Techniques such as solid-phase extraction (SPE) using C18 or other sorbent materials, or purification via florisil (B1214189) columns, are commonly applied oup.comunisagrado.edu.br. Accelerated solvent extraction (ASE) coupled with solid-phase dispersion has also been used for efficient extraction and clean-up in complex matrices like tree foliage researchgate.netacs.org.

Matrix Effects: The presence of various compounds within a sample matrix can influence the analytical signal, a phenomenon known as matrix effects. This is particularly relevant in LC-MS/MS analysis, where co-eluting compounds can affect ionization efficiency. Method validation studies often assess these effects, for example, by comparing calibration curves obtained in neat solvent versus extracted matrix samples lcms.cz. Strategies to mitigate matrix effects include optimizing sample clean-up, using internal standards, or employing matrix-matched calibration oup.comlcms.cz.

Compound List:

Azadirachtin (AZA)

Azadirachtin A

Azadirachtin B

3-tigloylazadirachtol

Limonins

Nimbin

Salannin

Azadirachtol

Nimbidinin

Gedunin

Meliaceae

Abamectin

Mepiquat

Chlormequat chloride

Nereistoxin

Thiocyclam

6-benzyl adenine (B156593)

Cartap hydrochloride

Camphor (CAM)

Environmental Dynamics and Ecological Impact of Azadirachtin

Environmental Degradation and Persistence in Diverse Ecosystems

The persistence of Azadirachtin (B1665905) in the environment is relatively low, a characteristic that distinguishes it from many synthetic pesticides. Its degradation is influenced by a combination of physical and biological factors, including light, temperature, pH, and microbial activity.

Azadirachtin is highly susceptible to degradation upon exposure to sunlight, particularly ultraviolet (UV) light. researchgate.netiosrjournals.org This rapid photodegradation is a primary factor limiting its residual activity on plant surfaces. researchgate.netfrontiersin.org Research has shown that a thin film of Azadirachtin-A exposed to UV light can have a half-life of just 48 minutes. researchgate.net In another study, the half-life of azadirachtin was found to be approximately 20 hours after application to olive trees. researchgate.net This instability in the presence of light means its biological activity can be significantly reduced after about 200 hours of UV exposure. researchgate.net

The compound's stability is also heavily dependent on temperature. It decomposes rapidly at higher temperatures. nih.gov For instance, the degradation rate of Azadirachtin A powder stored at 54±1°C for 14 days was 90.15%. chemijournal.com Conversely, it is more stable in the dark and at cooler temperatures, with refrigeration being an effective method for preservation. iosrjournals.orgnih.gov Azadirachtin's stability is also influenced by pH; it is most stable in mildly acidic conditions (pH 4 to 6) but is unstable in strongly acidic or mildly alkaline solutions. nih.govchemijournal.com

In soil, the primary driver of Azadirachtin degradation is microbial activity. chemijournal.comtandfonline.com Consequently, its persistence is significantly shorter in natural, non-sterilized soils compared to autoclaved (sterilized) soils. nih.govtandfonline.com Temperature also plays a crucial role in its soil degradation rate, with faster breakdown occurring at higher temperatures. researchgate.nettandfonline.com

The time required for 50% of the initial concentration to disappear (DT50) varies with these conditions.

| Compound | Soil Condition | Temperature | DT50 (Days) | Source |

|---|---|---|---|---|

| Azadirachtin A | Non-Autoclaved | 15°C | 43.9 | researchgate.nettandfonline.com |

| Azadirachtin A | Non-Autoclaved | 25°C | 19.8 | researchgate.nettandfonline.com |

| Azadirachtin A | Autoclaved | 15°C | 91.2 | chemijournal.comtandfonline.com |

| Azadirachtin A | Autoclaved | 25°C | 31.5 | chemijournal.comtandfonline.com |

In aquatic environments, degradation is largely influenced by pH. The rate of disappearance is more rapid in basic conditions than in acidic ones. chemijournal.com Hydrolysis and photolysis contribute to its breakdown in water. chemijournal.com The half-life in natural waters can vary significantly with pH. chemijournal.com

| pH | Half-Life (Hours) | Source |

|---|---|---|

| 6.2 | 256 | chemijournal.com |

| 7.3 | 43.9 | chemijournal.com |

| 8.0 | 10.2 | chemijournal.com |

| 8.1 | 14.2 | chemijournal.com |

Role in Sustainable Pest Management Systems

Azadirachtin is a cornerstone of many sustainable and integrated pest management (IPM) programs due to its unique combination of efficacy and environmental compatibility. ijsra.netresearchgate.netresearchgate.net Its natural origin and rapid degradation prevent the long-term environmental accumulation associated with many synthetic pesticides. frontiersin.orgpeptechbio.com

Advanced Research Perspectives and Future Directions in Azadirachtin Studies

Elucidating Unresolved Aspects of Mechanism of Action at Molecular Level

While it is broadly understood that azadirachtin (B1665905) acts as an insect growth regulator and antifeedant, the precise molecular interactions remain a significant area of investigation. lsuagcenter.comwikipedia.org Current models suggest that azadirachtin's primary mode of action involves antagonizing the activity of crucial insect hormones like ecdysteroids and juvenile hormone. wikipedia.org This is achieved by disrupting neuroendocrine pathways, specifically by reducing the secretion of prothoracicotropic hormone (PTTH). wikipedia.org However, many specific details of these interactions at the molecular level are still unresolved. frontiersin.orgresearchgate.net

Advanced research aims to pinpoint the exact binding sites and molecular targets. hebmu.edu.cn Studies have shown that azadirachtin can alter protein synthesis and trigger apoptosis (programmed cell death) by upregulating the p53 gene in insect cell lines. wikipedia.orgfrontiersin.org Furthermore, it affects the expression of numerous other proteins, including those related to the cuticle, digestion, and detoxification. frontiersin.org For instance, in Spodoptera frugiperda, azadirachtin was found to downregulate genes involved in chitin (B13524) synthesis, providing a molecular basis for the observed molting defects. frontiersin.org Identifying the specific receptors and the cascade of molecular events that lead to these broad physiological changes is a key future goal. hebmu.edu.cn Techniques such as proteomics, microarrays, and differential display are being employed to create a comprehensive protein profile of cells treated with azadirachtin to understand the time-course of its effects on protein synthesis and modification. hebmu.edu.cn

Exploration of Novel Azadirachtin Analogs and Synthetic Derivations

The chemical complexity of azadirachtin, with its 16 stereogenic centers and numerous functional groups, has made its total synthesis exceptionally challenging. wikipedia.org The first successful total synthesis was a landmark achievement by Steven Ley's research group in 2007, accomplished more than two decades after the compound's structure was elucidated. hebmu.edu.cnwikipedia.org This complexity, however, also offers vast opportunities for creating novel analogs and synthetic derivatives with potentially enhanced properties.

Research in this area focuses on several key objectives:

Improving Stability: Natural azadirachtin is sensitive to light and degrades within 100 hours when exposed to light and water, which can limit its persistence in the field. wikipedia.org The creation of more stable derivatives, such as 2',3',22,23-tetrahydroazadirachtin, which retains full bioactivity, is a significant advancement. google.com

Simplifying Synthesis: Efforts are ongoing to develop more efficient synthetic routes to make azadirachtin and its analogs more accessible for widespread use. jst.go.jp

Structure-Activity Relationship (SAR) Studies: By synthesizing various derivatives and fragments of the azadirachtin molecule, researchers can determine which parts of the structure are essential for its biological activity. dntb.gov.ua For example, studies have explored the synthesis of the 'left-hand' decalin portion and the 'right-hand' tricyclic part to test their individual effects. hebmu.edu.cn

Numerous natural analogs of azadirachtin have been isolated from the neem tree, each with slight structural variations. researchgate.netgoogle.com These compounds provide a natural library for studying SAR and serve as templates for synthetic modification.

Table 1: Selected Natural Azadirachtin Analogs

| Analog Name | Reference |

|---|---|

| Azadirachtin A | researchgate.net |

| Azadirachtin B | researchgate.net |

| Azadirachtin D | google.com |

| Azadirachtin E | google.com |

| Azadirachtin F | google.com |

| Azadirachtin G | google.com |

| Azadirachtin H | researchgate.net |

| Azadirachtin I | researchgate.net |

| Azadirachtin M | najah.edu |

Biotechnological Approaches for Enhanced Production

The commercial production of azadirachtin currently relies on its extraction from the seeds of the neem tree, a process that is labor-intensive and subject to geographical and climatic variability. koreascience.kr To overcome these limitations and meet market demand, researchers are exploring biotechnological methods for production. hep.com.cnresearchgate.net Plant tissue culture techniques, including callus, cell suspension, and hairy root cultures, offer a promising alternative for a consistent and controlled supply. koreascience.krajol.infonih.gov

Key strategies for enhancing biotechnological production include:

Media Optimization: The composition of the culture medium, including nutrients, carbon sources, and growth regulators, significantly impacts both cell growth and azadirachtin synthesis. nih.gov Statistically designed experiments have been used to create modified media recipes that can increase yields. nih.gov

Elicitation: The addition of "elicitors" (stress-inducing compounds) like methyl jasmonate, salicylic (B10762653) acid, or even cyanobacterial extracts to the culture can trigger plant defense responses and significantly boost the production of secondary metabolites like azadirachtin. nih.gov A synergistic combination of elicitors has been shown to increase azadirachtin yield fivefold in some experiments. nih.gov

Bioreactor Technology: Scaling up production from lab flasks to large-scale bioreactors is crucial for commercial viability. Research into bioreactor design, such as using specific impellers to improve oxygen transfer while minimizing shear stress on the cells, has led to substantial increases in volumetric productivity. ajol.infonih.gov

Genetic Engineering: Advanced tools in genetic engineering offer future pathways to enhance production by manipulating the biosynthetic pathways of azadirachtin. ajol.info

Table 2: Examples of Biotechnological Production Strategies for Azadirachtin

| Culture Type | Key Strategy | Reported Yield / Outcome | Reference |

|---|---|---|---|

| Cell Suspension | Two-stage cultivation with modified MS medium | 2.75 mg/L | nih.gov |

| Cell Suspension | Media optimization (Placket Burman design) | 45 mg/L (2.98 mg/g DW) | nih.gov |

| Callus Culture | Elicitation with methyl jasmonate | 0.2470 µg/g | nih.gov |

| Cell Suspension | Synergistic elicitation & precursor feeding | 17.4 mg/g DW (elicitors); 162 mg/L (precursor) | nih.gov |

| Hairy Root Culture | Optimization of media constituents | 73.84 mg/L | nih.gov |

Advanced Computational and Modeling Studies in SAR

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating research into azadirachtin's structure-activity relationships (SAR). ijpsr.comresearchgate.net These in silico methods allow scientists to predict how structural modifications to the azadirachtin molecule will affect its binding affinity to target proteins, saving significant time and resources compared to traditional synthesis and testing.

Key computational approaches include:

Molecular Docking: This technique simulates the interaction between a ligand (like an azadirachtin analog) and a target protein's binding site. researchgate.netjapsonline.com It has been used to study how azadirachtin interacts with the Ecdysone Receptor (EcR), a key protein in the insect molting process. researchgate.net Such studies help identify the crucial amino acids involved in the binding, providing a roadmap for designing new, potent inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to build equations that correlate specific chemical properties of a series of compounds with their biological activity. researchgate.net This allows for the prediction of the activity of new, unsynthesized analogs.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a protein-ligand complex over time, providing insights into the stability of the binding and the conformational changes that occur upon interaction. ijpsr.comnih.gov These studies have been used to analyze the stability of neem compounds when bound to viral proteins, demonstrating the broad applicability of the technique. japsonline.comnih.gov

These computational studies are crucial for rationally designing novel analogs with improved efficacy and for screening large virtual libraries of compounds to identify promising new candidates for synthesis. ijpsr.com

Role in Pest Resistance Management Strategies

The development of resistance to conventional synthetic insecticides is a major threat to global agriculture and food security. researchgate.net Botanical insecticides like azadirachtin play a vital role in managing this challenge due to their unique properties. nih.govglobalgarden.co

Azadirachtin's effectiveness in resistance management stems from two main factors:

Complex Mode of Action: Unlike many synthetic pesticides that target a single site, azadirachtin and its related limonoids act on multiple targets within the insect. wikipedia.orgfrontiersin.org They function as an antifeedant, a growth regulator, and a sterilant, making it significantly more difficult for pests to develop resistance through a single mutation. lsuagcenter.comfrontiersin.org

Synergistic Effects of Natural Extracts: While resistance to purified azadirachtin has been induced in laboratory settings over many generations, pests show little to no resistance to crude neem seed extracts. frontiersin.orgnih.gov This is because the natural extract contains a complex mixture of dozens of active limonoids, which act synergistically. nih.gov This chemical complexity presents a multifaceted challenge that is difficult for pest populations to overcome. frontiersin.org

Furthermore, azadirachtin can be used in "resistance breaking" strategies. Studies have shown that because azadirachtin can inhibit detoxification enzymes in insects, it can make resistant pest strains more susceptible to other insecticides, including biological ones like Bacillus thuringiensis (Bt). scielo.br This makes azadirachtin a valuable component in Integrated Pest Management (IPM) programs, helping to prolong the effectiveness of other control agents and promote more sustainable agricultural practices. frontiersin.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2',3',22,23-tetrahydroazadirachtin |

| Azadirachtin |

| Azadirachtin A |

| Azadirachtin B |

| Azadirachtin D |

| Azadirachtin E |

| This compound |

| Azadirachtin G |

| Azadirachtin H |

| Azadirachtin I |

| Azadirachtin M |

| Azadirachtin N |

| Ecdysone |

| Juvenile hormone |

| Methyl jasmonate |

Q & A

Q. What analytical methods are most reliable for quantifying Azadirachtin F in plant tissues, and how can researchers validate their accuracy?

High-performance liquid chromatography (HPLC) coupled with electrospray ionization mass spectrometry (ESI-MS) is the gold standard for quantification. Validation requires calibration curves using certified standards, spike-and-recovery tests (e.g., 85–110% recovery rates), and inter-laboratory reproducibility checks. Retention time consistency (e.g., 6.0 ± 0.39 min for this compound) and spectral matching to reference libraries are critical for confirmation .

Q. How do researchers distinguish this compound from structurally similar limonoids in neem extracts?

Advanced chromatographic separation (e.g., gradient elution with C18 columns) and tandem mass spectrometry (MS/MS) are essential. Fragmentation patterns, such as m/z 743 → 569 transitions for this compound, help differentiate it from analogs like Azadirachtin A or B. Cross-validation with nuclear magnetic resonance (NMR) for isolated compounds is recommended for structural certainty .

Q. What biological assays are used to evaluate this compound’s insect growth regulatory activity?

Standardized bioassays include in vivo larval feeding inhibition tests (e.g., using Spodoptera litura), molting disruption assays (measuring ecdysteroid titers), and in vitro binding studies with insect ecdysone receptors. Dose-response curves (e.g., EC₅₀ values) and statistical validation via ANOVA are required to ensure robustness .

Advanced Research Questions

Q. How can experimental design frameworks like Plackett-Burman optimize this compound production in cell cultures?

Plackett-Burman designs identify critical media components (e.g., sucrose, yeast extract) influencing biomass and metabolite yield. For example, optimizing yeast extract concentration (25–200 mg/L) and sampling time (2–10 days) increased this compound production by 462% in Azadirachta indica cell cultures. Post-optimization, response surface methodology (RSM) refines interactions between variables .

Q. What strategies resolve contradictions in reported this compound bioactivity across studies?

Meta-analyses should account for variables like extraction solvents (polar vs. non-polar), insect species sensitivity, and purity levels (≥95% vs. crude extracts). Normalizing data to μg/g dry weight and controlling for genetic variability in plant sources (e.g., using clonal cell lines) reduce confounding factors .

Q. How do transcriptomic and metabolomic approaches elucidate bottlenecks in this compound biosynthesis?

RNA sequencing of high-yield vs. low-yield cell lines identifies underexpressed genes in the mevalonate pathway (e.g., HMGR, DXS). Metabolomic profiling links precursor abundance (e.g., tirucallol) to flux limitations. CRISPR-mediated overexpression of key enzymes (e.g., cytochrome P450s) can bypass these bottlenecks .

Q. What statistical models predict this compound accumulation under varying culture conditions?

Central composite design (CCD) and RSM generate predictive equations (e.g., Azadirachtin accumulation = 6.46 + 0.2452A − 1.36B − 1.09AB). ANOVA validates model significance (p < 0.05, R² ≥ 0.94). Monte Carlo simulations assess uncertainty in variables like yeast extract concentration .

Q. How do redifferentiated callus cultures outperform dedifferentiated systems in this compound synthesis?

Redifferentiated cultures (e.g., from immature zygotic embryos) reactivate tissue-specific biosynthetic pathways, yielding 2.33 mg/g DW this compound vs. 0.53 mg/g in dedifferentiated lines. Hormonal priming (e.g., jasmonic acid) further enhances secondary metabolite flux .

Q. What protocols ensure reproducibility in this compound extraction from neem seeds?

Standardized steps include defatting seeds with hexane, Soxhlet extraction with methanol (≥6 cycles), and crystallization via slow solvent evaporation. Documenting solvent ratios (e.g., 1:20 w/v), particle size (≤0.5 mm), and temperature (±2°C) is critical for cross-study comparisons .

Q. How can deep learning models predict this compound content in neem fruits non-destructively?

Convolutional neural networks (CNNs) trained on fruit/leaf images classify high vs. low metabolite batches (accuracy ≥90%). Feature extraction focuses on morphological traits (e.g., surface texture, color gradients) correlated with HPLC-validated this compound levels. Transfer learning with pre-trained models (e.g., ResNet50) improves generalizability .

Methodological Best Practices

- Data Reporting : Include raw datasets (e.g., HPLC chromatograms, bioassay replicates) in supplementary materials. Use standardized formats (e.g., .mzML for mass spectra) for FAIR compliance .

- Ethical Replication : Publish detailed protocols (e.g., media compositions, instrument parameters) to enable independent verification .

- Conflict Resolution : Transparently disclose batch-to-batch variability (e.g., neem seed sourcing) and statistical corrections (e.g., Bonferroni adjustment) in multi-study analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.